molecular formula C11H14N2OS B14873617 N-(benzylcarbamothioyl)propanamide

N-(benzylcarbamothioyl)propanamide

Cat. No.: B14873617
M. Wt: 222.31 g/mol
InChI Key: YSLFAFPLYOEPCI-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a carbamothioyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)propanamide can be achieved through several methods. One common approach involves the condensation reaction between benzyl isothiocyanate and propanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a ligand in the formation of metal complexes, which can be used in various biological assays.

    Medicine: Research has indicated its potential use as a corrosion inhibitor for mild steel in acidic environments, which is relevant for medical equipment.

    Industry: Its role as a corrosion inhibitor extends to industrial applications, where it helps protect metal surfaces from corrosion.

Mechanism of Action

The mechanism by which N-(benzylcarbamothioyl)propanamide exerts its effects involves its interaction with molecular targets such as metal ions. The compound forms stable complexes with metal ions, which can inhibit corrosion processes. The pathways involved include the formation of a protective layer on the metal surface, preventing further oxidation and degradation.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with similar structural features but lacking the benzyl and carbamothioyl groups.

    Benzamide: Contains a benzyl group but lacks the carbamothioyl and propanamide moieties.

    Thiourea Derivatives: Compounds with similar thiourea functionality but different substituents.

Uniqueness

N-(benzylcarbamothioyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and act as a corrosion inhibitor sets it apart from simpler amides and thiourea derivatives.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(benzylcarbamothioyl)propanamide

InChI

InChI=1S/C11H14N2OS/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14,15)

InChI Key

YSLFAFPLYOEPCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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